Nonanoic acid, 9-amino-, methyl ester
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Overview
Description
Methyl 9-aminononanoate: is an organic compound that belongs to the class of fatty acid esters It is a derivative of nonanoic acid, where the carboxyl group is esterified with a methyl group and an amino group is attached to the ninth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Alcoholysis and Reductive Ozonolysis:
Starting Material: Soybean oil.
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Metathesis and Oxidative Cleavage:
Starting Material: Natural unsaturated fatty acids.
Industrial Production Methods:
- The industrial production of methyl 9-aminononanoate typically involves large-scale alcoholysis and reductive ozonolysis processes, utilizing soybean oil as a renewable starting material. The process is optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
- Methyl 9-aminononanoate can undergo oxidation to form 9-aminononanoic acid.
Reagents and Conditions: Common oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
-
Reduction:
- The compound can be reduced to form various amine derivatives.
Reagents and Conditions: Reducing agents like lithium aluminum hydride or sodium borohydride.
-
Substitution:
- Methyl 9-aminononanoate can undergo nucleophilic substitution reactions to form different substituted derivatives.
Reagents and Conditions: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed:
Scientific Research Applications
Chemistry:
- Methyl 9-aminononanoate is used as an intermediate in the synthesis of nylon-9, a polymer with attractive mechanical properties and low water absorption .
Biology and Medicine:
- The compound is being explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry:
Mechanism of Action
- Methyl 9-aminononanoate exerts its effects primarily through its ability to undergo various chemical transformations. The amino group allows it to participate in nucleophilic substitution and reductive amination reactions, while the ester group can be hydrolyzed to release the corresponding acid .
Molecular Targets and Pathways:
- The compound interacts with various molecular targets, including enzymes involved in ester hydrolysis and amine oxidation. These interactions facilitate its conversion to other biologically active compounds .
Comparison with Similar Compounds
-
9-Aminononanamide:
- Similar in structure but contains an amide group instead of an ester group.
- Used as an intermediate in the synthesis of nylon-9 .
-
Methyl Nonanoate:
- Lacks the amino group present in methyl 9-aminononanoate.
- Used as a flavoring agent and in the synthesis of other esters .
Uniqueness:
Properties
CAS No. |
4088-26-0 |
---|---|
Molecular Formula |
C10H21NO2 |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
methyl 9-aminononanoate |
InChI |
InChI=1S/C10H21NO2/c1-13-10(12)8-6-4-2-3-5-7-9-11/h2-9,11H2,1H3 |
InChI Key |
XOVWENKUOYOTSR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCN |
Origin of Product |
United States |
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